2-Propionyl-2-thiazoline is a sulfur-containing heterocyclic compound with a powerful, characteristic roasty aroma, often described as popcorn-like. It is a significant flavor component in various thermally processed foods, including roasted coffee, cooked meat, and baked goods. Its potent aroma and contribution to desirable flavor profiles make it a valuable compound in food chemistry and flavor research.
Molecular Structure Analysis
The molecular structure of 2-propionyl-2-thiazoline consists of a five-membered thiazoline ring with a propionyl group attached to the 2-position. The structure is further characterized by a conjugated system involving the nitrogen atom, the carbon-carbon double bond within the ring, and the carbonyl group of the propionyl substituent. This conjugation influences the compound's reactivity and spectroscopic properties.
Applications
Food Flavoring Agent: Its potent, desirable roasty aroma makes it a potential candidate for use as a flavoring agent in various food products.
Flavor Research: 2-Propionyl-2-thiazoline serves as a model compound in studies investigating the formation of roast aroma compounds during food processing, particularly through the Maillard reaction. Understanding its formation pathways can aid in controlling and enhancing desirable flavors in food.
Biotechnology: Research has explored the potential of using baker's yeast to biogenerate flavoring preparations enriched with 2-propionyl-2-thiazoline.
Related Compounds
2-Acetyl-1-pyrroline (2AP)
Compound Description: 2-Acetyl-1-pyrroline is a potent odorant found in various food products and is known for its intense "roasty" aroma. It is highly unstable, limiting its commercial use in flavor formulations [].
Relevance: 2-Acetyl-1-pyrroline shares a similar "roasty" aroma profile with 2-Propionyl-2-thiazoline. Although structurally different, both compounds are important contributors to the desirable roasted notes in food [, ].
6-Acetyl-2,3,4,5-tetrahydropyridine (ATHP)
Compound Description: 6-Acetyl-2,3,4,5-tetrahydropyridine, along with its tautomer 6-acetyl-1,2,3,4-tetrahydropyridine, is a potent odorant found in various food products. Like 2AP, it is highly unstable [].
Relevance: 6-Acetyl-2,3,4,5-tetrahydropyridine is structurally similar to 2-Propionyl-2-thiazoline. Both compounds belong to the heterocyclic class of compounds and contribute to desirable roasted notes in food, despite their structural differences [, ].
2-Propionyl-1-pyrroline (PP)
Compound Description: 2-Propionyl-1-pyrroline is a significant roast-smelling odorant found in Maillard-type reactions []. It is formed in model mixtures of proline and glucose, particularly under aqueous or dry-heating conditions [].
Relevance: 2-Propionyl-1-pyrroline is structurally analogous to 2-Propionyl-2-thiazoline, sharing a similar backbone structure with a propionyl substituent. The difference lies in the heteroatom present in the five-membered ring – nitrogen in 2-Propionyl-1-pyrroline and sulfur in 2-Propionyl-2-thiazoline [].
2-Propionyltetrahydropyridine (PTHP)
Compound Description: 2-Propionyltetrahydropyridine, existing in two tautomeric forms, is a key roast-smelling odorant generated in Maillard reactions []. Its formation is observed in model systems containing proline and glucose, specifically under aqueous or dry-heating conditions [].
Relevance: 2-Propionyltetrahydropyridine shares a close structural resemblance to 2-Propionyl-2-thiazoline. Both molecules feature a six-membered ring with a propionyl substituent. The distinguishing feature is the heteroatom within the ring – nitrogen in 2-Propionyltetrahydropyridine and sulfur in 2-Propionyl-2-thiazoline [].
2-Acetyl-2-thiazoline (AT)
Compound Description: 2-Acetyl-2-thiazoline is a well-known food flavor compound with an intense "roasty" and "popcorn-like" aroma [, ]. It is formed through the thermal degradation of its precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole [, ].
Relevance: 2-Acetyl-2-thiazoline is structurally very similar to 2-Propionyl-2-thiazoline. Both compounds share the 2-thiazoline structure, with the only difference being the acyl group at the 2-position. While 2-Acetyl-2-thiazoline has an acetyl group, 2-Propionyl-2-thiazoline has a propionyl group [, , ].
2-(1-Hydroxyethyl)-4,5-dihydrothiazole (HDT)
Compound Description: 2-(1-Hydroxyethyl)-4,5-dihydrothiazole is a key intermediate in the formation of 2-Acetyl-2-thiazoline []. It is formed by the reaction of cysteamine and methylglyoxal under mild conditions [].
Relevance: 2-(1-Hydroxyethyl)-4,5-dihydrothiazole is a structurally related precursor to both 2-Acetyl-2-thiazoline and 2-Propionyl-2-thiazoline. The thermal dehydration of 2-(1-Hydroxyethyl)-4,5-dihydrothiazole yields 2-Acetyl-2-thiazoline, highlighting the close structural relationship between these compounds []. Given the structural similarities between 2-Acetyl-2-thiazoline and 2-Propionyl-2-thiazoline, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole can also be considered structurally related to 2-Propionyl-2-thiazoline.
Properties
CAS Number
29926-42-9
Product Name
2-Propionyl-2-thiazoline
IUPAC Name
1-(4,5-dihydro-1,3-thiazol-2-yl)propan-1-one
Molecular Formula
C6H9NOS
Molecular Weight
143.21 g/mol
InChI
InChI=1S/C6H9NOS/c1-2-5(8)6-7-3-4-9-6/h2-4H2,1H3
InChI Key
MFQABLFJUQNPAC-UHFFFAOYSA-N
SMILES
CCC(=O)C1=NCCS1
Solubility
Soluble in heptane; insoluble in water Soluble (in ethanol)
Canonical SMILES
CCC(=O)C1=NCCS1
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